The synthesis of 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- can be achieved through several methods. One common synthetic route involves the reaction of 4,4,4-trifluoro-2-methyl-1-butanol with ammonia or an amine under controlled conditions. The general reaction can be represented as follows:
This reaction typically requires specific temperature and pressure conditions to optimize yield and purity. Another method includes the reaction of 4,4,4-trifluorobutyraldehyde with methylamine.
The molecular structure of 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- features a butyl backbone with a trifluoromethyl group at the second carbon and an amine group at the terminal position. The stereochemistry is specified as (R), indicating the spatial arrangement of atoms around the chiral center. The InChI representation is:
This structure contributes to its unique properties and reactivity in various chemical environments .
1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions where it can be replaced by other functional groups under suitable conditions.
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- primarily involves its interaction with biological targets due to its lipophilicity enhanced by the trifluoromethyl group. This property allows it to penetrate lipid membranes effectively and interact with various proteins and enzymes. Such interactions can modulate biochemical pathways and cellular processes .
The physical properties of 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- include:
Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of both an amine group and a trifluoromethyl group. These characteristics make it a versatile building block for further chemical synthesis .
1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- has several scientific applications:
Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
Pharmaceutical Development: The compound is utilized in drug discovery and development processes due to its ability to modify biological activity through structural changes.
Agrochemicals: It finds applications in creating agrochemicals that require specific reactivity profiles.
Biochemical Research: The compound is used in studying enzyme interactions and metabolic pathways due to its unique structural features .
(R)-4,4,4-Trifluoro-2-methylbutan-1-amine is a chiral amine with the molecular formula C₅H₁₀F₃N and a molecular weight of 141.13 g/mol [2]. Its structure features a four-carbon aliphatic chain with a primary amino group (–NH₂) at C1, a methyl substituent at C2, and a trifluoromethyl (–CF₃) group at C4. The chiral center at C2 is explicitly designated as (R) configuration using the Cahn-Ingold-Prelog priority rules, where the substituents follow the priority sequence: –NH₂ > –CF₃ > –CH₂CH₃ > –H [5]. This stereochemical assignment critically determines the molecule’s three-dimensional orientation and its subsequent biological interactions. The trifluoromethyl group confers high electronegativity and lipophilicity, while the amine group enables salt formation or hydrogen bonding.
Property | Value |
---|---|
Molecular formula | C₅H₁₀F₃N |
Molecular weight | 141.13 g/mol |
Chiral center | C2 (R-configuration) |
Functional groups | –NH₂, –CF₃, –CH₃ |
The compound emerged as a chiral intermediate in pharmaceutical research during the early 2010s, driven by the need for enantiopure trifluoromethylated amines. Early synthetic routes were adapted from resolutions of racemic 2-methylbutylamine derivatives [7], but the introduction of the –CF₃ group required novel methodologies. Patent EP0489548A1 (1992) documented one of the first enantioselective syntheses via diastereomeric salt resolution using (S)-α-methylbenzylamine as a resolving agent [8]. This approach addressed the challenge of separating (R) and (S) enantiomers, which exhibit identical physical properties in racemic form. The initial applications focused on its role in synthesizing leukotriene antagonists for asthma and allergic rhinitis therapeutics, leveraging the stereospecificity of biological targets [8].
The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation and increases membrane permeability due to its lipophilicity (log P increase of ~1.0–1.5 units) [1]. The chiral center enables precise interactions with asymmetric biological targets:
The (R)-enantiomer is prioritized due to its superior bioactivity profile in drug prototypes. For instance, it serves as a key chiral building block in sodium channel modulators for neuropathic pain (WO2024123815A1) and leukotriene receptor antagonists (EP0489548A1) [8] [9]. Its stereospecificity arises from:
Key unresolved aspects include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: